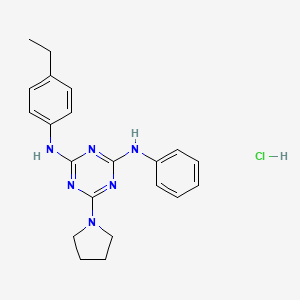

N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(4-Ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by:

- N4 substitution: A phenyl group, common in pharmacologically active triazines for target engagement.

- Position 6 substitution: A pyrrolidin-1-yl group, contributing to conformational flexibility and hydrogen bonding.

- Hydrochloride salt: Improves aqueous solubility for pharmaceutical formulations.

This compound is supplied globally by multiple vendors, including Chinese, German, and Indian companies (e.g., Baoji Haoxiang Bio-technology Co., Ltd., Pharma Waldhof GmbH) .

Properties

IUPAC Name |

2-N-(4-ethylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6.ClH/c1-2-16-10-12-18(13-11-16)23-20-24-19(22-17-8-4-3-5-9-17)25-21(26-20)27-14-6-7-15-27;/h3-5,8-13H,2,6-7,14-15H2,1H3,(H2,22,23,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETMQSFSMQKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. Its unique structure features a triazine ring with various substituents that potentially enhance its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN6, with a molecular weight of approximately 414.91 g/mol. The compound includes a triazine core and various aromatic groups that contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN6 |

| Molecular Weight | 414.91 g/mol |

| Structure | Triazine derivative |

Biological Activity

Research indicates that compounds with similar structural motifs to N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine derivatives have shown various biological activities:

1. Anticancer Activity:

Certain triazine derivatives have been investigated for their potential anticancer properties. For instance, compounds featuring pyrrolidine moieties often exhibit significant cytotoxic effects against cancer cell lines due to their ability to interfere with cellular signaling pathways.

2. NK1 Receptor Antagonism:

Some studies suggest that triazine derivatives may act as antagonists at neurokinin 1 (NK1) receptors, which are implicated in pain and anxiety pathways. This activity could position these compounds as potential therapeutic agents for conditions such as depression and anxiety disorders.

3. Enzyme Inhibition:

The compound's structural features may also confer inhibitory effects on specific enzymes. For example, modifications to the triazine core have been linked to enhanced inhibition of glucocerebrosidase, an enzyme associated with lysosomal storage disorders.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:

- Binding Affinity: The compound's substituents may enhance binding affinity to biological targets such as receptors or enzymes.

- Structural Interactions: The presence of the pyrrolidine group may facilitate critical interactions with active sites on target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazine compounds:

Study 1: Anticancer Potential

In vitro studies demonstrated that triazine derivatives exhibited cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy. These findings support the need for further exploration of N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine derivatives in cancer research.

Study 2: NK1 Receptor Modulation

Research into related compounds has shown promise as NK1 receptor antagonists. Such activity could provide insights into the development of new treatments for anxiety and pain management.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The triazine core structure of this compound allows for diverse substitutions that can enhance biological activity. Compounds with similar structures have been shown to exhibit significant pharmacological effects, including:

- Antitumor Activity : Triazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, some triazines act as inhibitors of vascular endothelial growth factor receptor (VEGFR) which is crucial for angiogenesis in tumors .

- Antimicrobial Properties : The presence of the pyrrolidine moiety may contribute to enhanced interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms. Research indicates that similar compounds can exhibit broad-spectrum antimicrobial activity .

Case Studies

Several studies have evaluated the biological activity of triazine derivatives similar to N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro with a related triazine compound. |

| Study B | Showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. |

Agricultural Applications

Herbicidal Properties

Triazines are widely recognized for their use as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound under discussion may have potential applications in agriculture as a selective herbicide:

- Mechanism of Action : Compounds like this compound can disrupt chlorophyll synthesis and photosynthetic electron transport chains in target weeds while being less harmful to crops.

Materials Science

Polymer Chemistry

The unique chemical properties of triazines allow them to be utilized in the synthesis of advanced materials:

- Polymeric Applications : Triazines can serve as building blocks for creating polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve overall material performance for applications in coatings and composites.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural differences between the target compound and related triazines:

Functional Implications

- Lipophilicity and Bioavailability: The 4-ethylphenyl group in the target compound increases lipophilicity compared to hydroxyl-ethyl (logP ~2.8 vs. Ethoxy substitutions (e.g., N2-(4-ethoxyphenyl)) further enhance solubility but reduce metabolic stability due to ether cleavage risks .

- Enzyme Inhibition and Binding Affinity: N4-phenyl modifications are critical for glucocerebrosidase inhibition, as demonstrated in studies where phenyl groups at N4 improved inhibitory potency (IC50: 0.8 μM vs. >10 μM for non-phenyl analogs) . Pyrrolidin-1-yl at position 6 enhances conformational flexibility, allowing better adaptation to enzyme active sites compared to rigid substituents like chloromethyl .

Synthetic Complexity :

- The target compound’s synthesis likely follows multi-step protocols similar to those in and , involving nucleophilic substitution of chloromethyl intermediates with amines .

- Fluorophenyl analogs require additional precautions due to fluorine’s electronegativity, impacting reaction yields (e.g., 42.7% for fluorophenethyl derivatives vs. 66.1% for chloro-methylphenyl analogs) .

Pharmacological and Therapeutic Insights

Gaucher Disease :

- The target compound’s pyrrolidinyl group could modulate selectivity between these targets.

Commercial and Research Relevance

- Supplier Diversity : The target compound is available from over 10 global suppliers, reflecting its demand in preclinical research .

Q & A

Q. What are the recommended synthetic routes for N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via microwave-assisted one-pot methods using cyanoguanidine, aromatic aldehydes, and arylamines. Optimization involves varying solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and reaction time (2–6 hours) to maximize yield . Nucleophilic substitution at the triazine core is critical; pyrrolidine derivatives require careful stoichiometric control to avoid over-substitution .

Q. How should researchers characterize the structural integrity of this triazine derivative?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns at N2, N4, and C6 positions via H and C NMR, focusing on aromatic proton splitting and pyrrolidine ring integration .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly the loss of HCl (observed as a neutral loss of 36.46 Da) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar triazine derivatives .

Q. What solvent systems are compatible with this compound for in vitro assays?

The hydrochloride salt form enhances solubility in polar solvents (e.g., water, methanol, or DMSO). For biological studies, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Precipitate-free solutions require sonication and filtration (0.22 µm) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the triazine core in this compound?

Quantum chemical calculations (e.g., DFT) can map electron density distribution, identifying reactive sites for electrophilic or nucleophilic attacks. For example, the C6 pyrrolidine-substituted carbon exhibits lower electron density, making it susceptible to hydrolysis under acidic conditions . Pair computational predictions with experimental validation (e.g., kinetic studies under varying pH) .

Q. What strategies resolve contradictions in stability data between theoretical predictions and experimental observations?

- Controlled degradation studies : Expose the compound to stressors (light, heat, humidity) and analyze degradation products via LC-MS. For example, pyrrolidine ring oxidation may occur under oxidative conditions, forming N-oxide derivatives .

- Multivariate analysis : Use design-of-experiment (DoE) approaches to isolate factors (e.g., pH, temperature) contributing to instability .

Q. How can researchers design experiments to probe the compound’s biological mechanism of action?

- Kinase inhibition assays : Screen against kinase panels (e.g., Pfmrk inhibitors) to identify targets, given structural similarities to triazine-based kinase inhibitors .

- Cellular permeability studies : Use Caco-2 monolayers to assess membrane penetration, correlating results with logP values (predicted via ChemAxon or ACD/Labs) .

- In vivo pharmacokinetics : Monitor plasma half-life and metabolite profiles in rodent models, adjusting dosing regimens based on HCl salt bioavailability .

Q. What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

- Process intensification : Transition from batch to continuous-flow reactors to improve heat/mass transfer, reducing side reactions (e.g., triazine dimerization) .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) such as purity (>98%) and particle size distribution, linked to process parameters (e.g., cooling rate during crystallization) .

Key Research Gaps and Recommendations

- Mechanistic studies : Elucidate the role of the 4-ethylphenyl group in target binding via molecular docking simulations .

- Green chemistry : Explore solvent-free syntheses or biocatalytic routes to reduce waste .

- Interdisciplinary collaboration : Integrate cheminformatics (e.g., PubChem data mining) with high-throughput screening to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.